4,7-dimethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide
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Overview
Description
4,7-dimethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Carboxamide Formation: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
N-Benzylation: The final step involves the N-benzylation of the indole nitrogen using 2-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy groups and the benzyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,7-dimethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets would require further experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the N-benzyl and methyl groups.
N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide: Lacks the methoxy groups at the 4 and 7 positions.
1-methyl-1H-indole-2-carboxamide: Lacks the methoxy and N-benzyl groups.
Uniqueness
4,7-dimethoxy-N-(2-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide is unique due to the presence of multiple functional groups that can interact synergistically, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C20H22N2O4 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4,7-dimethoxy-N-[(2-methoxyphenyl)methyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-22-15(11-14-17(25-3)9-10-18(26-4)19(14)22)20(23)21-12-13-7-5-6-8-16(13)24-2/h5-11H,12H2,1-4H3,(H,21,23) |
InChI Key |
AQPYPKKMSDBLLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC3=CC=CC=C3OC |
Origin of Product |
United States |
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